

Interleukin-26 (IL-26): A Cytokine with Antiproliferative Potential

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Compound of Interest

Compound Name: *Antiproliferative agent-26*

Cat. No.: *B12394916*

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Interleukin-26 is a member of the IL-10 family of cytokines.^[1] It is primarily expressed by T helper 1 (Th1) and Th17 memory CD4+ cells.^{[2][3]} While often associated with pro-inflammatory responses, IL-26 can also exhibit antiproliferative effects, particularly in the context of cancer cell lines.

Quantitative Data Summary

The direct antiproliferative activity of IL-26, in terms of IC50 values, is not consistently reported in the provided search results. Its effect is often described as modulating the proliferation of specific cell types, such as intestinal epithelial cells.^[3] However, for other molecules designated as "compound 26," specific IC50 values have been published.

Compound Class	Cell Line	IC50 (μM)	Reference
Ellipticine Analog	MCF-7 (Breast Cancer)	5.910	[4]
Thiazolidinone Derivative	MDA-MB-231 (Triple-Negative Breast Cancer)	1.9 ± 1.15	[4]
Thiazolidinone Derivative	HepG2 (Liver Cancer)	5.4 ± 1.13	[4]
Thiazolidinone Derivative	HT-29 (Colorectal Cancer)	6.5 ± 1.16	[4]

Note: The term "IC50" refers to the half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5]

Experimental Protocols

The in vitro antiproliferative activity of these agents is typically assessed using a variety of established experimental protocols.

1. Cell Viability Assays (e.g., MTT Assay):

- Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells. In the MTT assay, the yellow tetrazolium salt MTT is reduced to purple formazan crystals by metabolically active cells.
- Methodology:
 - Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
 - The cells are then treated with various concentrations of the antiproliferative agent for a specified period (e.g., 24, 48, or 72 hours).[6]
 - Following incubation, the MTT reagent is added to each well and incubated to allow for formazan crystal formation.
 - A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
 - The absorbance of the solution is measured using a microplate reader at a specific wavelength.
 - Cell viability is calculated as a percentage of the untreated control cells, and the IC50 value is determined from the dose-response curve.[6]

2. Real-Time Cell Monitoring Analysis (RTCA):

- Principle: This method uses microelectrodes embedded in the bottom of a culture plate to measure changes in electrical impedance as cells attach and proliferate.[7]
- Methodology:

- Cells are seeded in specialized E-plates, and baseline impedance is measured.
- The antiproliferative agent is added, and changes in impedance are continuously monitored in real-time.^[7]
- The cell index, derived from the impedance measurements, provides a real-time readout of cell proliferation and cytotoxicity.
- IC50 values can be calculated at different time points based on the real-time data.^[7]

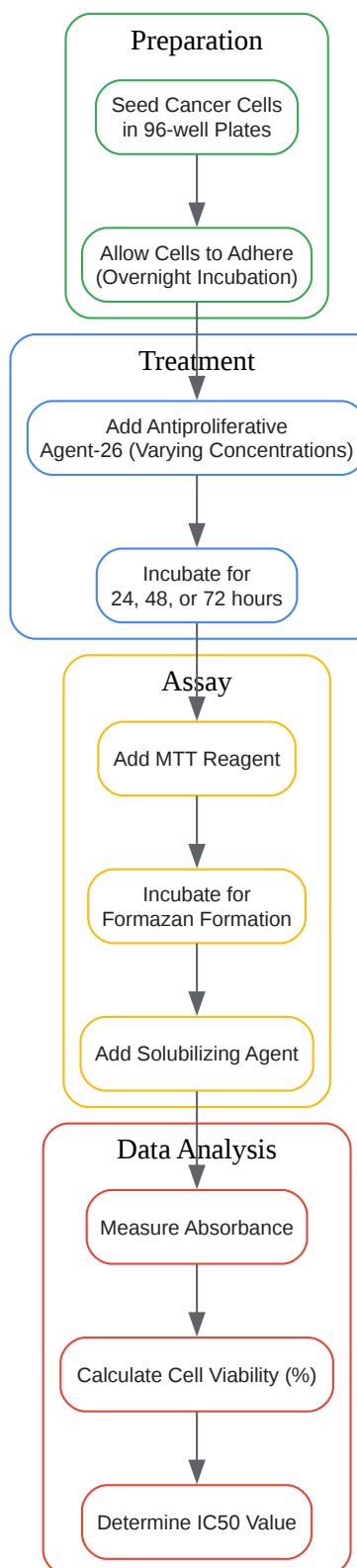
Signaling Pathways of Interleukin-26

IL-26 exerts its effects by signaling through a heterodimeric receptor complex composed of the IL-20 receptor 1 (IL-20R1) and the IL-10 receptor 2 (IL-10R2).^{[1][2][3][8][9]} The binding of IL-26 to this receptor complex initiates a downstream signaling cascade.

- Receptor Activation: The IL-20R1 subunit is the primary binding site for IL-26, while the IL-10R2 subunit is required for signal transduction.^{[1][9]}
- JAK-STAT Pathway Activation: Ligand binding leads to the activation of receptor-associated Janus kinases (JAKs), specifically JAK1 and Tyrosine-protein kinase (TYK).^{[1][2][3]}
- STAT Phosphorylation: Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT3.^{[1][2][3]}
- Gene Transcription: Phosphorylated STAT1 and STAT3 form dimers, translocate to the nucleus, and bind to specific DNA response elements to regulate the transcription of target genes involved in inflammation, immune response, and cell proliferation.^{[2][3]}

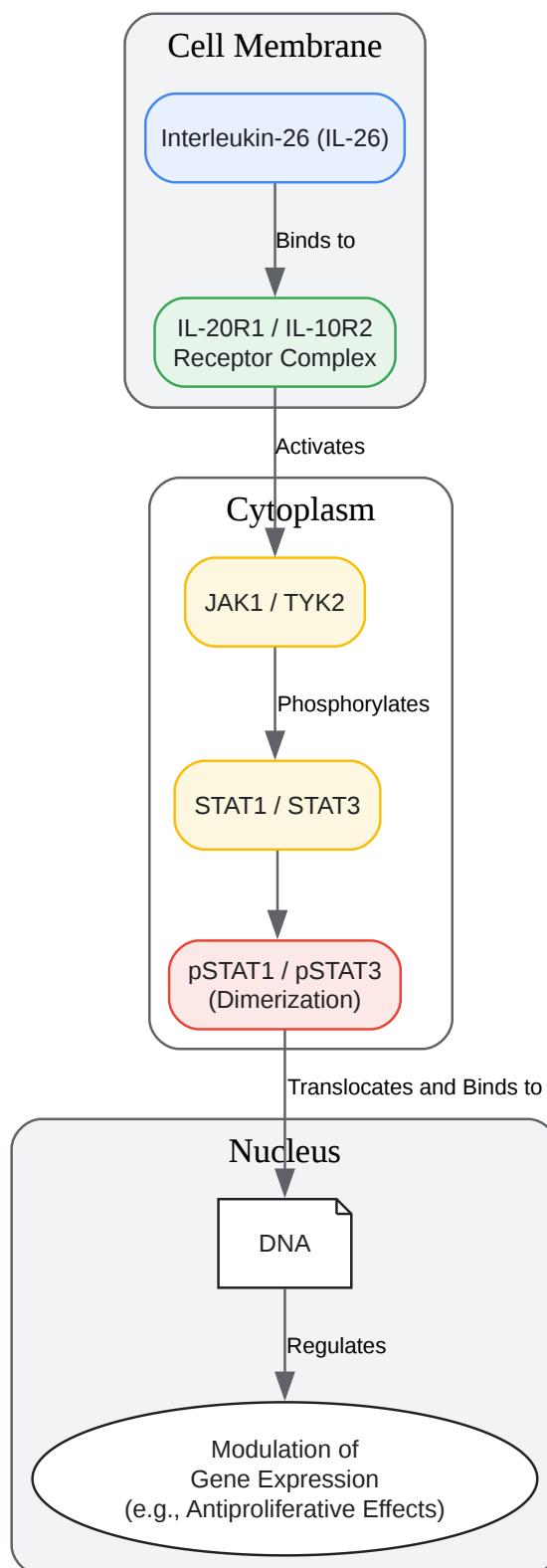
Visualizations

Below are diagrams illustrating the experimental workflow for assessing antiproliferative activity and the signaling pathway of Interleukin-26.



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*Experimental workflow for *in vitro* antiproliferative activity assessment.*



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Simplified signaling pathway of Interleukin-26 (IL-26).

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